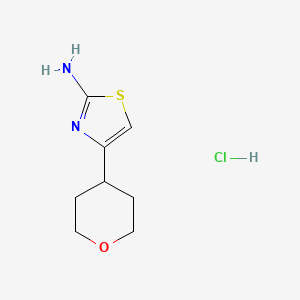

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

4-(oxan-4-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS.ClH/c9-8-10-7(5-12-8)6-1-3-11-4-2-6;/h5-6H,1-4H2,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDLOGRZCITXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CSC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one

Step 2: Formation of Thiazole Core

- Reaction: Nucleophilic cyclization of compound 2 with thiourea at elevated temperatures (~80°C).

- Outcome: Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (compound 3).

- Notes: The reaction proceeds via substitution of the bromine atom with thiourea, followed by cyclization to form the thiazole ring.

Step 3: Bromination of Thiazol-2-amine

Step 4: Nucleophilic Substitution with Amines

Step 5: Final Salt Formation

- Reaction: Treatment of the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or methanol).

- Outcome: Formation of 4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride .

- Notes: The salt is isolated by filtration, washed, and dried under vacuum to obtain the pure hydrochloride form.

Research Findings and Data

Notes on Methodology and Optimization

- Reaction Conditions: Precise temperature control during bromination and cyclization is crucial for high yield and purity.

- Choice of Solvent: Diethyl ether is preferred for bromination steps due to its inertness and ease of removal.

- Purification: Recrystallization from ethanol or methanol is commonly employed to purify intermediates and final products.

- Yield Optimization: Adjusting equivalents of reagents and reaction times can improve overall yields, typically ranging from 45% to 59% for multi-step processes.

Alternative Approaches and Innovations

Recent research suggests the potential for one-pot synthesis methods utilizing polyphosphate esters or environmentally benign reagents to streamline the process, reduce toxic waste, and improve overall efficiency. For example, polyphosphate ester-mediated cyclization has been demonstrated to synthesize thiadiazole derivatives in a single step, which could be adapted for oxan-yl substituted thiazoles.

Análisis De Reacciones Químicas

Types of Reactions

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the thiazole ring or the oxane group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that thiazole derivatives, including 4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride, exhibit antimicrobial properties. They may inhibit bacterial cell wall synthesis, leading to effective treatment against various bacterial strains.

- Anti-inflammatory Effects

- Anticancer Properties

- Neuroprotective Effects

Table 1: Summary of Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxane group may enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparación Con Compuestos Similares

Structural Features

The thiazole ring serves as a common scaffold, but substituent variations dictate pharmacological behavior:

Key Observations :

Pharmacological Activity

- The oxane group may reduce off-target effects compared to halogenated analogues .

- SSR125543A : A potent corticotropin-releasing factor receptor 1 (CRF1) antagonist (IC₅₀ = 3 nM), used in stress-related disorder models .

- Oxadiazole Hybrids (e.g., C₁₃H₁₁N₅OS) : Demonstrated cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8–12 µM in MCF-7) due to oxadiazole-mediated DNA intercalation .

Physicochemical Properties

- Solubility : The oxane substituent improves aqueous solubility (predicted logP = 1.2) compared to SSR125543A (logP = 4.5) and naphthyl derivatives (logP > 5) .

- Metabolic Stability : Methyl and phenyl substituents (e.g., CAS 1461714-51-1) may slow hepatic clearance, while oxane’s ether linkage could enhance susceptibility to oxidative metabolism .

Actividad Biológica

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the synthesis, mechanisms of action, and various biological evaluations associated with this compound, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of oxane derivatives with thiazole precursors. A common synthetic route includes the reaction of oxane-4-carboxylic acid with thioamide in the presence of a dehydrating agent, followed by treatment with ammonia or an amine to introduce the amine group, and finally forming the hydrochloride salt with hydrochloric acid.

Key Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces additional functional groups | Hydrogen peroxide, potassium permanganate |

| Reduction | Modifies the thiazole ring or oxane group | Lithium aluminum hydride, sodium borohydride |

| Substitution | Introduces alkyl or acyl groups | Alkyl halides, acyl chlorides |

The biological activity of this compound is primarily attributed to its structural components:

- Thiazole Ring : This moiety can interact with various enzymes or receptors, potentially inhibiting their activity.

- Oxane Group : Enhances solubility and bioavailability, making it more effective in biological systems.

- Amine Group : Forms hydrogen bonds with target molecules, stabilizing interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various thiazole derivatives, compounds similar to this one showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values significantly lower than those of standard antibiotics like Oxytetracycline.

| Bacterial Strain | MIC (µg/mL) | Comparison to Oxytetracycline |

|---|---|---|

| Staphylococcus aureus | 7.8 | 8x higher efficacy |

| Escherichia coli | 15.6 | 16x higher efficacy |

These findings suggest that modifications to the thiazole structure can enhance antibacterial properties significantly .

Anticancer Activity

In terms of anticancer properties, studies have shown that derivatives of thiazoles can inhibit cancer cell proliferation. For example, a series of modified thiazole compounds demonstrated improved antiproliferative activity against melanoma and prostate cancer cells compared to their predecessors. The mechanism involved was primarily through inhibition of tubulin polymerization .

Case Studies

- Anticancer Evaluation : A study on 4-substituted methoxybenzoyl-aryl-thiazoles highlighted their effectiveness against cancer cells with IC50 values in the low nanomolar range. This indicates a strong potential for further development as anticancer agents .

- Antimicrobial Evaluation : Another study assessed various thiazole derivatives against multiple bacterial strains, concluding that certain modifications led to enhanced antibacterial effects compared to traditional antibiotics .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride?

Methodological Answer:

The synthesis of thiazol-2-amine derivatives typically involves cyclocondensation of thiourea intermediates with α-haloketones or α-bromooxanes. For example, analogous compounds like 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine were synthesized via Hantzsch thiazole formation, where thiourea reacts with 2-bromo-1-(2,4-dichlorophenyl)ethanone under reflux in ethanol . Adapting this, 4-(Oxan-4-yl)-1,3-thiazol-2-amine could be prepared using 4-oxanecarbaldehyde-derived bromoketones. Post-synthesis, hydrochloride salt formation is achieved via treatment with HCl in anhydrous ether. Purity optimization requires recrystallization from ethanol/water (3:1 v/v), monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the oxane (tetrahydropyran) ring protons (δ 1.5–4.0 ppm) and thiazole NH (δ 5.8–6.2 ppm). For example, in SSR125543A (a structurally similar CRF1 antagonist), C NMR resolved the thiazole C2 at δ 167.5 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion ([M+H] for CHNOS·HCl: calc. 217.0574).

- HPLC: Use a reverse-phase C18 column (UV detection at 254 nm) with a gradient of 0.1% TFA in water/acetonitrile to assess purity (>98%) .

Advanced: How to resolve contradictions in pharmacological activity data across in vitro and in vivo models?

Methodological Answer:

Discrepancies often arise from bioavailability or off-target effects. For instance, SSR125543A showed nanomolar CRF1 receptor affinity in vitro (pK = 8.73) but required higher oral doses (ID = 5 mg/kg) in rats to inhibit CRF-induced ACTH secretion. To address this:

- Pharmacokinetic Profiling: Measure plasma and brain concentrations via LC-MS to correlate exposure with efficacy.

- Receptor Occupancy Assays: Use ex vivo radioligand binding (e.g., I-CRF displacement in brain tissue) to confirm target engagement .

- Metabolite Screening: Identify active metabolites (e.g., N-demethylation products) that may contribute to in vivo effects .

Advanced: What strategies optimize the compound’s selectivity for target receptors (e.g., CRF1 vs. CRF2)?

Methodological Answer:

SSR125543A achieved >1000-fold selectivity for CRF1 over CRF2 via:

- Structural Modifications: Introduce steric hindrance (e.g., 2-propynyl group) to block binding to CRF2’s larger binding pocket.

- Computational Docking: Use homology models of CRF1/CRF2 to predict clashes with substituents like the oxane ring.

- Functional Assays: Compare cAMP inhibition in CRF1-transfected HEK293 cells vs. CRF2-expressing systems .

Basic: What analytical methods are critical for characterizing hydrochloride salt stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Assess dehydration/decomposition points (typical for hydrochloride salts at 150–200°C).

- X-ray Powder Diffraction (XRPD): Confirm crystalline form stability under accelerated storage conditions (40°C/75% RH).

- Ion Chromatography: Monitor free chloride content to detect deliquescence or salt dissociation .

Advanced: How to design structure-activity relationship (SAR) studies for thiazol-2-amine derivatives?

Methodological Answer:

- Core Modifications: Vary the oxane substituent (e.g., 4-fluorophenyl vs. 4-methyl) to evaluate steric/electronic effects.

- Bioisosteric Replacement: Substitute the thiazole ring with oxazole or pyridine and compare binding affinity.

- In Silico Screening: Use QSAR models trained on CRF1 antagonist datasets to prioritize analogs .

Basic: What in vitro assays are suitable for preliminary neuropharmacological evaluation?

Methodological Answer:

- Receptor Binding: Radioligand competition assays (e.g., H-CRF displacement in cortical membranes).

- Functional cAMP Assays: Measure CRF-induced cAMP inhibition in AtT-20 pituitary cells (IC determination) .

- Calcium Flux: Use FLIPR assays in CRF1-transfected CHO cells to quantify antagonist potency .

Advanced: How to address low synthetic yields in large-scale preparations?

Methodological Answer:

- Catalytic Optimization: Screen Pd/C or Ni catalysts for thiourea-cyclization steps to reduce byproducts.

- Solvent Engineering: Replace ethanol with DMF/THF mixtures to enhance solubility of intermediates.

- Process Analytics: Implement PAT tools (e.g., FTIR monitoring) to detect and control reaction intermediates .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and goggles due to potential irritancy (similar to SSR125543A’s hazard profile ).

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of HCl fumes during salt formation.

- Waste Disposal: Neutralize acidic waste with NaHCO before disposal .

Advanced: How to validate target engagement in animal models of stress-related disorders?

Methodological Answer:

- Behavioral Models: Use restraint stress in rats (plasma ACTH elevation) or CRF-induced forepaw treading in gerbils.

- Biochemical Markers: Measure hippocampal acetylcholine release via microdialysis (CRF antagonism reduces release).

- Dose-Response Curves: Establish oral bioavailability (e.g., SSR125543A’s ID = 5 mg/kg) and duration (>6 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.